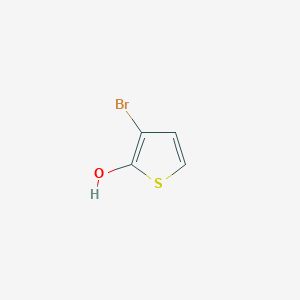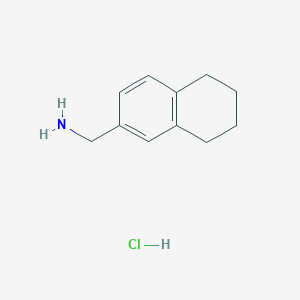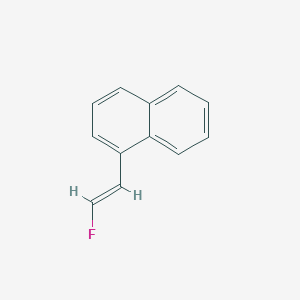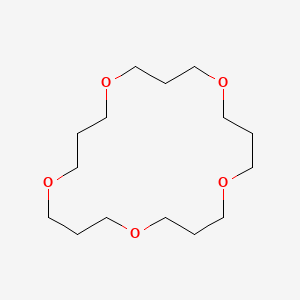
1,5,9,13,17-Pentaoxacycloicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13,17-Pentaoxacycloicosane is a cyclic ether compound with the molecular formula C10H20O5 It is characterized by a ring structure consisting of five oxygen atoms interspersed with carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17-Pentaoxacycloicosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors can also facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13,17-Pentaoxacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,5,9,13,17-Pentaoxacycloicosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding biological ether linkages.
Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.
Mécanisme D'action
The mechanism by which 1,5,9,13,17-Pentaoxacycloicosane exerts its effects involves its ability to form stable complexes with other molecules. The oxygen atoms in the ring structure can act as electron donors, facilitating interactions with various molecular targets. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: This compound has a similar ring structure but contains sulfur atoms instead of oxygen.
1,5,9,13,17-Pentathiacycloicosane: Similar to 1,5,9,13,17-Pentaoxacycloicosane but with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to its high stability and ability to form complexes with a wide range of molecules. The presence of multiple oxygen atoms in the ring structure enhances its solubility in polar solvents and its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C15H30O5 |
|---|---|
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
1,5,9,13,17-pentaoxacycloicosane |
InChI |
InChI=1S/C15H30O5/c1-6-16-8-2-10-18-12-4-14-20-15-5-13-19-11-3-9-17-7-1/h1-15H2 |
Clé InChI |
GSFULZPZXWARAP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCCOCCCOCCCOCCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


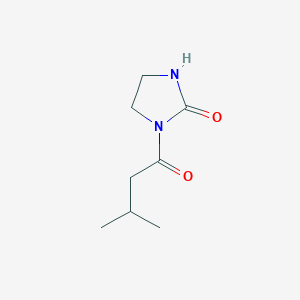
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)
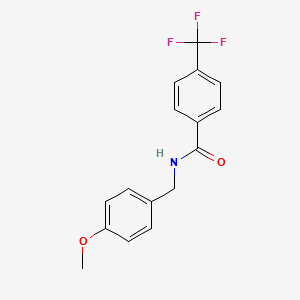


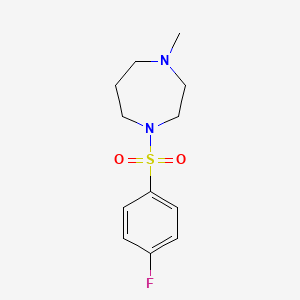

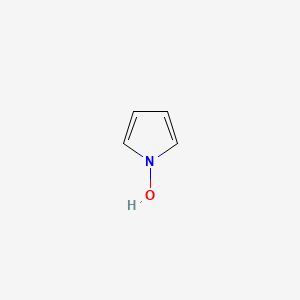

![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
